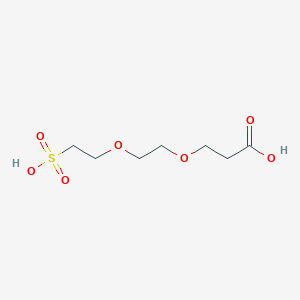
羧基-PEG2-磺酸
描述
Carboxy-PEG2-sulfonic acid is a polyethylene glycol (PEG)-derived linker that contains both a carboxylic acid and a sulfonic acid end group. This compound is known for its high water solubility and is commonly used in various chemical and biological applications due to its ability to participate in a wide range of reactions .
科学研究应用
Carboxy-PEG2-sulfonic acid is widely used in scientific research due to its versatility:
Chemistry: Used as a linker in the synthesis of complex molecules, including proteolysis-targeting chimeras (PROTACs).
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Utilized in the production of high-performance polymers and other advanced materials .
作用机制
Target of Action
Carboxy-PEG2-sulfonic acid is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The carboxylic acid end group of Carboxy-PEG2-sulfonic acid can participate in reactions with primary amines in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) . This allows the linker to attach to the target protein. The sulfonic acid end group can undergo esterification, halogenation, and replacement reactions .
Biochemical Pathways
The exact biochemical pathways affected by Carboxy-PEG2-sulfonic acid would depend on the specific PROTACs it is used to synthesize. Protacs generally exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can affect various signaling pathways depending on the target protein.
Pharmacokinetics
The pharmacokinetics of Carboxy-PEG2-sulfonic acid would largely depend on the specific PROTACs it is used to synthesize. The hydrophilic polyethylene glycol (peg) linker increases the compound’s water solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
The action of Carboxy-PEG2-sulfonic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the carboxylic acid and sulfonic acid end groups . Additionally, the presence of other compounds in the environment can potentially interfere with the reactions involving Carboxy-PEG2-sulfonic acid.
生化分析
Biochemical Properties
Carboxy-PEG2-sulfonic acid plays a significant role in biochemical reactions due to its dual functional groups. The carboxylic acid group can participate in amide coupling reactions with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The sulfonic acid group can undergo esterification, halogenation, and replacement reactions . These interactions make Carboxy-PEG2-sulfonic acid a versatile reagent in biochemical research, allowing it to interact with enzymes, proteins, and other biomolecules.
Cellular Effects
Carboxy-PEG2-sulfonic acid influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to increase water solubility can enhance the delivery of therapeutic agents to target cells, thereby improving their efficacy . Additionally, Carboxy-PEG2-sulfonic acid can modulate the activity of enzymes and proteins involved in critical cellular functions, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of Carboxy-PEG2-sulfonic acid involves its interactions with biomolecules at the molecular level. The carboxylic acid group can form covalent bonds with primary amines, leading to the formation of stable amide linkages. This interaction can result in the inhibition or activation of enzymes, depending on the specific biomolecule involved. The sulfonic acid group can participate in various chemical reactions, further influencing the activity of target proteins and enzymes. These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s versatility in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carboxy-PEG2-sulfonic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that Carboxy-PEG2-sulfonic acid can maintain its activity over extended periods, making it a reliable reagent for biochemical research. Degradation products may form over time, potentially affecting the compound’s efficacy and safety in experimental settings.
Dosage Effects in Animal Models
The effects of Carboxy-PEG2-sulfonic acid can vary with different dosages in animal models. At low doses, the compound may enhance cellular function and improve the delivery of therapeutic agents. At high doses, Carboxy-PEG2-sulfonic acid may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal cellular processes . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential adverse outcomes.
Metabolic Pathways
Carboxy-PEG2-sulfonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s sulfonic acid group can be metabolized through sulfonation reactions, while the carboxylic acid group can undergo oxidation and reduction reactions . These metabolic processes can influence the compound’s activity and efficacy, highlighting the importance of understanding its metabolic pathways in biochemical research.
Transport and Distribution
Carboxy-PEG2-sulfonic acid is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to be readily taken up by cells, where it can accumulate in specific compartments or organelles. This distribution pattern can influence the compound’s activity and efficacy, making it essential to understand its transport and distribution mechanisms in biochemical research.
Subcellular Localization
The subcellular localization of Carboxy-PEG2-sulfonic acid can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Carboxy-PEG2-sulfonic acid is crucial for elucidating its role in cellular processes and optimizing its use in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: Carboxy-PEG2-sulfonic acid is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG)The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods: While specific industrial production methods for Carboxy-PEG2-sulfonic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions: Carboxy-PEG2-sulfonic acid undergoes various chemical reactions, including:
Esterification: The sulfonic acid group can participate in esterification reactions.
Halogenation: The compound can undergo halogenation reactions.
Substitution: Replacement reactions involving the sulfonic acid group are also common
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Halogenation: Involves halogenating agents such as chlorine or bromine.
Substitution: Often requires nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield methyl esters, while halogenation with chlorine would produce chlorinated derivatives .
相似化合物的比较
Carboxy-PEG2-sulfonic acid can be compared with other PEG-derived linkers such as:
Carboxy-PEG2-amine: Contains an amine group instead of a sulfonic acid group, offering different reactivity.
Carboxy-PEG2-alcohol: Features an alcohol group, which participates in different types of reactions compared to sulfonic acid
Uniqueness: The presence of both carboxylic acid and sulfonic acid groups in Carboxy-PEG2-sulfonic acid makes it uniquely versatile, allowing it to participate in a broader range of chemical reactions compared to similar compounds .
属性
IUPAC Name |
3-[2-(2-sulfoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7S/c8-7(9)1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMYFITHZNSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


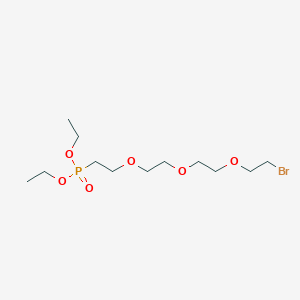

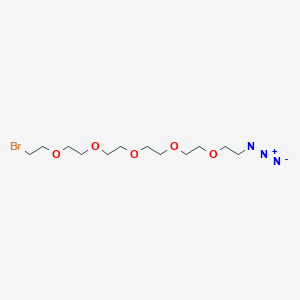
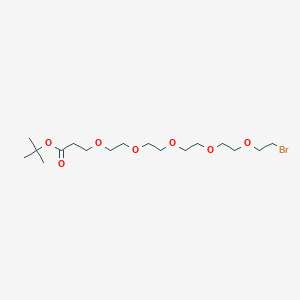
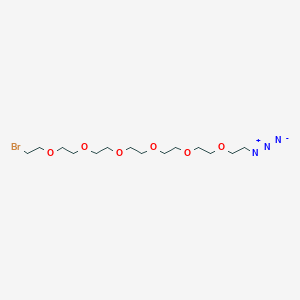

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)
![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)

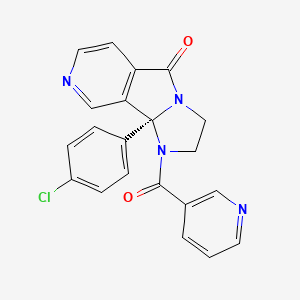
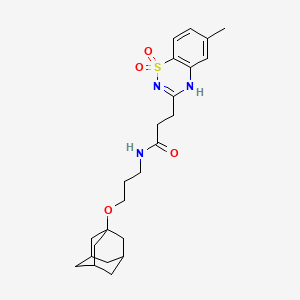
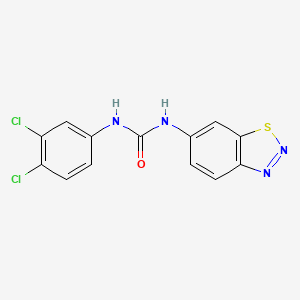
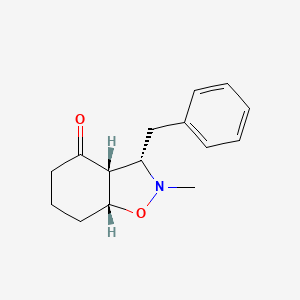
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
